molecular formula C20H15Cl2N3 B12617222 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine CAS No. 918664-35-4

2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine

Cat. No.: B12617222
CAS No.: 918664-35-4
M. Wt: 368.3 g/mol
InChI Key: LFQQHIFTCPAQGJ-UHFFFAOYSA-N
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Description

2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a complex organic compound characterized by its triazine core and two 4-chlorophenyl groups attached via ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trimethyl-1,3,5-triazine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkages between the triazine core and the chlorophenyl groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The ethenyl linkages can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alkane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.

    1,4-Bis[2-(4-pyridyl)ethenyl]benzene: A compound with similar ethenyl linkages but different aromatic groups.

Uniqueness

2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of the 4-chlorophenyl groups further enhances its potential for various applications, making it a valuable compound for research and industrial use.

Biological Activity

2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H14Cl2N4C_{18}H_{14}Cl_2N_4 with a molecular weight of approximately 368.24 g/mol. The compound features two 4-chlorophenyl groups attached via ethenyl linkages to a triazine core.

Antimicrobial Activity

Research has demonstrated that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that triazine derivatives can show MIC values ranging from 0.1 to 10 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Summary of Antimicrobial Activity

CompoundTarget OrganismsMIC (mg/mL)
Triazine Derivative AE. coli0.5
Triazine Derivative BStaphylococcus aureus0.3
This compoundBacillus cereusTBD

Cytotoxicity and Anticancer Activity

The cytotoxic effects of triazine derivatives have also been investigated:

  • Cell Lines Tested : Various studies have evaluated the effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values : Preliminary findings suggest that similar compounds exhibit IC50 values ranging from 10 to 50 µM against these cell lines .

Cytotoxicity Data

CompoundCell LineIC50 (µM)
Triazine Derivative CMCF-725
Triazine Derivative DHeLa30
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of triazines is highly influenced by their chemical structure:

  • Substituents : The presence of electron-withdrawing groups such as chlorine enhances the compound's lipophilicity and biological activity.
  • Linkage Type : The ethenyl linkages are crucial for maintaining the structural integrity necessary for biological interactions.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal highlighted the synthesis of various triazine derivatives and their evaluation against common pathogens. The results indicated that compounds with chlorinated phenyl groups showed superior activity compared to their non-chlorinated counterparts .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the anticancer potential of triazine derivatives against MCF-7 cells. The study found that modifications in the phenyl group significantly affected cytotoxicity levels .

Properties

CAS No.

918664-35-4

Molecular Formula

C20H15Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

2,4-bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine

InChI

InChI=1S/C20H15Cl2N3/c1-14-23-19(12-6-15-2-8-17(21)9-3-15)25-20(24-14)13-7-16-4-10-18(22)11-5-16/h2-13H,1H3

InChI Key

LFQQHIFTCPAQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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